molecular formula C10H9ClF3N B13554032 3-(4-Chloro-3-(trifluoromethyl)phenyl)prop-2-en-1-amine

3-(4-Chloro-3-(trifluoromethyl)phenyl)prop-2-en-1-amine

Cat. No.: B13554032
M. Wt: 235.63 g/mol
InChI Key: KIETYQHMCZIOMY-OWOJBTEDSA-N
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Description

3-(4-Chloro-3-(trifluoromethyl)phenyl)prop-2-en-1-amine is an organic compound characterized by the presence of a chloro and trifluoromethyl group attached to a phenyl ring, which is further connected to a prop-2-en-1-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-3-(trifluoromethyl)phenyl)prop-2-en-1-amine typically involves the reaction of 4-chloro-3-(trifluoromethyl)benzaldehyde with an appropriate amine under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-3-(trifluoromethyl)phenyl)prop-2-en-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

    Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

3-(4-Chloro-3-(trifluoromethyl)phenyl)prop-2-en-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials with desired properties.

Mechanism of Action

The mechanism by which 3-(4-Chloro-3-(trifluoromethyl)phenyl)prop-2-en-1-amine exerts its effects involves interactions with specific molecular targets. The chloro and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various receptors or enzymes. These interactions can modulate biological pathways, leading to specific physiological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)benzylamine: Similar in structure but lacks the chloro group.

    4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate: Contains an isothiocyanate group instead of the prop-2-en-1-amine moiety.

Uniqueness

3-(4-Chloro-3-(trifluoromethyl)phenyl)prop-2-en-1-amine is unique due to the combination of chloro and trifluoromethyl groups attached to the phenyl ring, along with the prop-2-en-1-amine moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C10H9ClF3N

Molecular Weight

235.63 g/mol

IUPAC Name

(E)-3-[4-chloro-3-(trifluoromethyl)phenyl]prop-2-en-1-amine

InChI

InChI=1S/C10H9ClF3N/c11-9-4-3-7(2-1-5-15)6-8(9)10(12,13)14/h1-4,6H,5,15H2/b2-1+

InChI Key

KIETYQHMCZIOMY-OWOJBTEDSA-N

Isomeric SMILES

C1=CC(=C(C=C1/C=C/CN)C(F)(F)F)Cl

Canonical SMILES

C1=CC(=C(C=C1C=CCN)C(F)(F)F)Cl

Origin of Product

United States

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